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Compound of Interest

Compound Name: AGI-026

CAS No.: 1446501-77-4

Cat. No.: B605231

Get Quote

Executive Summary
AGI-026 (Enasidenib, AG-221) is a first-in-class, oral, selective allosteric inhibitor of the mutant

isocitrate dehydrogenase 2 (IDH2) enzyme. Unlike competitive inhibitors that target the active

site, AGI-026 binds to the dimer interface of the enzyme, stabilizing it in an open, non-catalytic

conformation. This guide details the biochemical selectivity of AGI-026 for IDH2 variants

(R140Q, R172K) over wild-type (WT) IDH2 and IDH1 isoforms, providing actionable protocols

for validating this selectivity in preclinical settings.

Mechanistic Basis of Selectivity
Structural Mechanism
The selectivity of AGI-026 is driven by its allosteric binding mode.

Target: IDH2 homodimers or heterodimers carrying R140Q or R172K mutations.

Binding Site: AGI-026 binds to the allosteric pocket at the dimer interface, distinct from the

isocitrate/

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b605231#bc-rfq
https://www.benchchem.com/product/b605231/docs?utm_src=pdf-body#technical-guide-agi-026-enasidenib-selectivity-characterization
https://www.benchchem.com/product/b605231/docs?utm_src=pdf-body#technical-guide-agi-026-enasidenib-selectivity-characterization
https://www.benchchem.com/product/b605231/docs?utm_src=pdf-body#technical-guide-agi-026-enasidenib-selectivity-characterization
https://www.benchchem.com/product/b605231/docs?utm_src=pdf-body#technical-guide-agi-026-enasidenib-selectivity-characterization
https://www.benchchem.com/product/b605231/docs?utm_src=pdf-body#technical-guide-agi-026-enasidenib-selectivity-characterization
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b605231?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


-ketoglutarate active site.

Conformational Locking: The drug stabilizes the enzyme in an "open" conformation. In this

state, the enzyme cannot undergo the conformational closure required to catalyze the

reduction of

-ketoglutarate (

-KG) to the oncometabolite (R)-2-hydroxyglutarate (2-HG).

Selectivity Driver: The mutation (e.g., R140Q) alters the conformational equilibrium of the

enzyme, making the allosteric pocket more accessible or the "open" state more energetically

favorable for drug binding compared to the WT enzyme.

Pathway Visualization
The following diagram illustrates the downstream consequences of IDH2 mutations and the

restoration of differentiation by AGI-026.
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Figure 1: Mechanism of IDH2 dysregulation and therapeutic intervention by AGI-026.
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Biochemical Characterization & Selectivity Profile
AGI-026 demonstrates high potency against the clinically relevant IDH2 mutants while sparing

the wild-type enzyme and the cytosolic IDH1 isoform.

Quantitative Data (IC50 Values)
The following values represent consensus data from biochemical assays using recombinant

enzymes.

Target Enzyme Isoform Status IC50 (nM)
Selectivity
Fold (vs WT)

Clinical
Relevance

IDH2 R140Q Heterodimer ~10 - 30 >60x

Most common

AML mutation;

Highly sensitive.

IDH2 R140Q Homodimer ~75 - 100 ~20x

Used in

screening;

slightly less

potent than

heterodimer.

IDH2 R172K Heterodimer ~10 >100x

Associated with

distinct clinical

prognosis; Highly

sensitive.

IDH2 WT Homodimer > 1,800 1x

High safety

margin; spares

normal TCA

cycle function.

IDH1 R132H Mutant > 10,000 N/A

No cross-

reactivity with

IDH1 mutants.

IDH1 WT Wild Type > 10,000 N/A

No off-target

inhibition of

cytosolic IDH.
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Key Insight: The R140Q and R172K mutations are heterozygous in patients. The heterodimer

(WT/Mutant) is the physiologically relevant target. AGI-026 shows superior potency (~10-30

nM) against these heterodimers compared to the homodimers often used in early high-

throughput screens.

Experimental Protocols
To validate AGI-026 selectivity in your own laboratory, use the following standardized protocols.

Enzymatic Assay: Diaphorase-Coupled Readout
This assay measures the consumption of NADPH, which is required for the mutant enzyme to

reduce

-KG to 2-HG.

Principle:

Remaining NADPH reduces Resazurin (non-fluorescent) to Resorufin (fluorescent) via
Diaphorase. High fluorescence = High residual NADPH = High Inhibition.

Reagents:

Buffer: 150 mM NaCl, 20 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 0.05% BSA, 1 mM DTT.

Substrates: NADPH (Variable, typically 20

M),

-Ketoglutarate (2 mM).

Enzymes: Recombinant IDH2 R140Q heterodimer (2 nM final), Diaphorase (0.01 U/mL).

Detection: Resazurin (30

M).

Workflow:

Compound Prep: Serial dilute AGI-026 in DMSO (10-point dose-response).
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Incubation: Add 20

L Enzyme Mix + 1

L Compound. Incubate 60 min at RT (allows slow-binding equilibration).

Reaction Start: Add 20

L Substrate Mix (NADPH +

-KG).

Reaction Run: Incubate 60 min at RT.

Detection: Add 20

L Detection Mix (Diaphorase + Resazurin). Incubate 10 min.

Read: Measure Fluorescence (Ex 544 nm / Em 590 nm).

Cellular Assay: 2-HG Suppression (LC-MS/MS)
The definitive confirmation of cellular potency is the reduction of intracellular 2-HG levels.

Cell Lines:

TF-1 IDH2 R140Q: Erythroleukemia cells engineered to express mutant IDH2.[1]

Primary AML Blasts: Patient-derived samples (requires informed consent).

Protocol:

Seeding: Plate TF-1 cells at

cells/mL in 96-well plates.

Treatment: Treat with AGI-026 (0.1 nM to 10

M) for 48-72 hours.

Extraction:
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Spin down cells (1200 rpm, 5 min). Wash with PBS.[2][3]

Lyse in 80% Methanol (cooled to -80°C) containing internal standard (d5-2-HG).

Vortex vigorously; centrifuge at 14,000 rpm for 20 min at 4°C.

Collect supernatant.[4][5][6]

Analysis: Inject onto LC-MS/MS (e.g., Sciex QTRAP).

Column: C18 Reverse Phase or HILIC.

Transition: Monitor MRM for 2-HG (147 -> 129 m/z).

Normalization: Normalize 2-HG signal to total cell number or total protein content.
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Figure 2: Workflow for biochemical and cellular characterization of AGI-026.

Clinical Relevance & Resistance
While AGI-026 is highly selective, resistance can emerge.
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Primary Resistance: Co-occurring mutations in signaling pathways (e.g., NRAS, FLT3) can

bypass the differentiation block despite 2-HG suppression.

Secondary Resistance: Second-site mutations in IDH2 (e.g., Q316E) can sterically hinder

AGI-026 binding at the dimer interface, restoring 2-HG production.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check
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